An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-methyl-4-oxohexanoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-methyl-4-oxohexanoate
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 5-methyl-4-oxohexanoate, a beta-keto ester of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the structural and chemical characteristics of the molecule, offering both theoretical predictions and established experimental methodologies for their determination. By synthesizing fundamental chemical principles with practical applications, this guide aims to serve as an essential resource for the effective handling, characterization, and utilization of this versatile compound.
Introduction: The Significance of Beta-Keto Esters in Modern Chemistry
Beta-keto esters are a pivotal class of organic compounds characterized by a ketone functional group positioned beta to an ester group.[1] This unique structural arrangement confers a remarkable degree of chemical reactivity, rendering them highly valuable synthons in a myriad of synthetic transformations. The acidic nature of the α-hydrogen, nestled between the two carbonyl functionalities, facilitates the formation of a resonance-stabilized enolate, a potent nucleophile that underpins many carbon-carbon bond-forming reactions.[1]
Methyl 5-methyl-4-oxohexanoate, the subject of this guide, embodies these characteristic features. Its molecular architecture presents multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. A thorough understanding of its physicochemical properties is therefore paramount for its effective application in research and development.
Molecular Structure and Identity
A foundational aspect of understanding any chemical entity is the precise knowledge of its molecular structure and fundamental identifiers.
Chemical Structure
The structure of Methyl 5-methyl-4-oxohexanoate is depicted below:
This structure reveals the key functional groups: a methyl ester and a ketone, separated by a methylene bridge, with a methyl substituent at the 5-position.
Nomenclature and Identifiers
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IUPAC Name: methyl 5-methyl-4-oxohexanoate
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CAS Number: 34553-37-2
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Molecular Formula: C₈H₁₄O₃
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Molecular Weight: 158.20 g/mol [2]
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InChI: InChI=1S/C8H14O3/c1-6(2)7(9)4-5-8(10)11-3/h6H,4-5H2,1-3H3[2]
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InChIKey: HQESBEBOAFJVCN-UHFFFAOYSA-N[2]
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SMILES: COC(=O)CCC(=O)C(C)C
Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physicochemical properties of Methyl 5-methyl-4-oxohexanoate. It is important to note that while some data is derived from experimental sources for closely related compounds, specific experimental values for this exact molecule are not widely available in public literature. Therefore, predicted values are also provided and should be considered as estimates.
| Property | Value | Source/Method |
| Molecular Weight | 158.20 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (predicted) | General observation for similar compounds |
| Boiling Point | Not experimentally determined; predicted to be in the range of 200-220 °C at 760 mmHg | Estimation based on similar structures |
| Melting Point | Not applicable (liquid at room temperature) | General observation for similar compounds |
| Density | Not experimentally determined; predicted to be ~1.0 g/mL | Estimation based on similar structures |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether) | Predicted based on polarity |
| XLogP3 | 0.9 | Predicted[2] |
| Topological Polar Surface Area | 43.4 Ų | Predicted[2] |
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules. This section outlines the expected spectroscopic data for Methyl 5-methyl-4-oxohexanoate and provides standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The following table details the predicted chemical shifts and multiplicities.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 (CH₂) | ~2.6 | Triplet | 2H |
| H-3 (CH₂) | ~2.8 | Triplet | 2H |
| H-5 (CH) | ~2.7 | Septet | 1H |
| H-6 (CH₃) | ~1.1 | Doublet | 6H |
| OCH₃ | ~3.7 | Singlet | 3H |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
The carbon NMR spectrum will reveal the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (C=O, ester) | ~173 |
| C-2 (CH₂) | ~30 |
| C-3 (CH₂) | ~38 |
| C-4 (C=O, ketone) | ~210 |
| C-5 (CH) | ~45 |
| C-6 (CH₃) | ~18 |
| OCH₃ | ~52 |
To definitively assign the structure, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial.
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COSY (Correlation Spectroscopy): Will show correlations between adjacent protons (e.g., H-2 and H-3; H-5 and H-6).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and piecing together the molecular fragments. For instance, a correlation from the OCH₃ protons to the ester carbonyl carbon (C-1) would be expected.
Experimental Protocol for NMR Data Acquisition:
A standardized protocol for acquiring high-quality NMR spectra is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
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2D Spectra Acquisition: Employ standard pulse sequences for gCOSY, sensitivity-enhanced gHSQC, and gHMBC experiments.
Diagram: Logical Workflow for NMR Structural Elucidation
Caption: Workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For Methyl 5-methyl-4-oxohexanoate, the key characteristic absorptions are:
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C=O (ester) stretch: A strong, sharp peak around 1735-1750 cm⁻¹.
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C=O (ketone) stretch: Another strong, sharp peak around 1715 cm⁻¹. The two distinct carbonyl peaks are a hallmark of a beta-keto ester.
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C-O (ester) stretch: A strong peak in the 1100-1300 cm⁻¹ region.
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C-H (sp³) stretch: Peaks just below 3000 cm⁻¹.
Experimental Protocol for IR Spectroscopy:
For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) and analyzing it using an FTIR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 158.20) should be observed.
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Fragmentation Pattern: Common fragmentation pathways for esters and ketones would be expected, such as loss of the methoxy group (-OCH₃, m/z = 31) or the methyl propionyl group.
Predicted Collision Cross Section (CCS) Values:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 159.10158 | 134.4 |
| [M+Na]⁺ | 181.08352 | 140.8 |
| [M-H]⁻ | 157.08702 | 134.7 |
Source: PubChemLite
Experimental Protocol for Mass Spectrometry:
A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) using an appropriate ionization method such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Chemical Reactivity and Stability: A Field-Proven Perspective
The chemical behavior of Methyl 5-methyl-4-oxohexanoate is largely dictated by the interplay of its ester and ketone functionalities.
Acidity of the α-Hydrogen and Enolate Formation
The protons on the carbon atom situated between the two carbonyl groups (C-3) are significantly more acidic than typical alkane protons. This increased acidity is due to the ability of both carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.[1] This property is fundamental to the use of beta-keto esters in synthesis, as the enolate can readily participate in reactions with various electrophiles.
Diagram: Resonance Stabilization of the Enolate
